
Ethynyl benzoate
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Description
Ethynyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What established synthetic routes exist for ethynyl benzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification between benzoic acid derivatives and acetylene-containing alcohols. Key variables include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) vs. carbodiimide coupling agents, which influence reaction rates and side-product formation.
- Temperature : Optimal ranges (e.g., 80–120°C) to balance activation energy and thermal degradation risks.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic acyl substitution efficiency . Reproducibility requires rigorous documentation of molar ratios, purification steps (e.g., column chromatography), and validation via spectroscopic characterization .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : Identify ester carbonyl signals (~168–170 ppm in ¹³C) and acetylene protons (sharp singlet at ~2.5 ppm in ¹H).
- IR spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and acetylene C≡C stretch (~2100 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights. Cross-validate data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific safety data for this compound is limited, general ester-handling guidelines apply:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts.
- Storage : Inert atmosphere (N₂/Ar) at 4°C to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from variability in assay conditions. Methodological steps include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 vs. HeLa) and negative controls.
- Dose-response curves : Calculate EC₅₀ values with 95% confidence intervals to compare potency across studies.
- Meta-analysis : Normalize data by solvent effects (e.g., DMSO concentration) and statistical power (e.g., t-test vs. ANOVA) .
Q. What computational strategies predict this compound’s reactivity in novel reaction environments?
- DFT calculations : Model transition states for ester hydrolysis or nucleophilic attacks to predict kinetic stability.
- Solvent continuum models : Simulate polarity effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).
- Machine learning : Train models on existing benzoate reactivity datasets to forecast regioselectivity in functionalization reactions .
Q. How can kinetic studies optimize this compound’s stability in pharmaceutical formulations?
- Accelerated stability testing : Expose samples to stress conditions (40°C/75% RH) and monitor degradation via HPLC.
- pH-rate profiling : Identify degradation "hotspots" (e.g., rapid hydrolysis at pH > 10) using buffer systems.
- Arrhenius analysis : Extrapolate shelf-life at 25°C from high-temperature data, ensuring linearity in ln(k) vs. 1/T plots .
Q. Data Presentation Example
Properties
CAS No. |
130468-62-1 |
---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethynyl benzoate |
InChI |
InChI=1S/C9H6O2/c1-2-11-9(10)8-6-4-3-5-7-8/h1,3-7H |
InChI Key |
OUXAMGADSWZSFV-UHFFFAOYSA-N |
SMILES |
C#COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C#COC(=O)C1=CC=CC=C1 |
Synonyms |
Ethynol, benzoate (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.